1-(3-Methoxyphenanthren-9-yl)ethanone

Synthetic methodology Phenanthrene functionalization Aryne chemistry

1-(3-Methoxyphenanthren-9-yl)ethanone, also known as 3-methoxy-9-acetylphenanthrene, is a substituted polycyclic aromatic ketone (C₁₇H₁₄O₂, MW 250.29). It serves as a versatile building block in the synthesis of 9-functionalized phenanthrenes and pharmacologically active amino alcohols, with a documented role in early structure-activity relationship (SAR) studies of morphine-like analgesics.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 7470-21-5
Cat. No. B14002119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenanthren-9-yl)ethanone
CAS7470-21-5
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C31
InChIInChI=1S/C17H14O2/c1-11(18)16-9-12-7-8-13(19-2)10-17(12)15-6-4-3-5-14(15)16/h3-10H,1-2H3
InChIKeyBWXOWOBFJCJJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenanthren-9-yl)ethanone (CAS 7470-21-5): A Key Phenanthrene Intermediate for Targeted Synthesis and Pharmacological Research


1-(3-Methoxyphenanthren-9-yl)ethanone, also known as 3-methoxy-9-acetylphenanthrene, is a substituted polycyclic aromatic ketone (C₁₇H₁₄O₂, MW 250.29) . It serves as a versatile building block in the synthesis of 9-functionalized phenanthrenes and pharmacologically active amino alcohols, with a documented role in early structure-activity relationship (SAR) studies of morphine-like analgesics [1]. The compound's dual substitution pattern—a methoxy group at C-3 and an acetyl group at C-9—enables regioselective transformations that are not accessible with unsubstituted or singly substituted phenanthrene analogs.

Why 1-(3-Methoxyphenanthren-9-yl)ethanone Cannot Be Simply Replaced by Other Acetylphenanthrenes


Generic substitution of 1-(3-methoxyphenanthren-9-yl)ethanone with simpler acetylphenanthrenes (e.g., 9-acetylphenanthrene, CAS 2039-77-2) or with regioisomeric methoxy-acetylphenanthrenes fails on two fronts: synthetic outcome and pharmacological profile. In synthetic applications, the 3-methoxy group directs electrophilic substitution and influences photoelectrocyclization regiochemistry, leading to different product distributions compared to the unsubstituted analog . Pharmacologically, systematic early studies demonstrated that 3-substituted phenanthrenes consistently exhibit greater depressant and analgesic activity than their 2- or 9-substituted counterparts, and that the acetyl moiety at C-9 contributes a distinct veratrine-like neuromuscular effect not observed with the corresponding alcohols or carboxylic acids [1]. Substituting the 3-methoxy-9-acetyl pattern with a different positional isomer therefore alters both chemical reactivity and biological response, making the compound non-interchangeable in research settings.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenanthren-9-yl)ethanone (CAS 7470-21-5)


Comparative Synthetic Yield in 9-Functionalized Phenanthrene Formation via Aryne Annulation

In a direct head-to-head comparison under identical reaction conditions, 1-(3-methoxyphenanthren-9-yl)ethanone was obtained in 27% yield from the reaction of 2-trimethylsilylphenyl triflate with 3-buten-2-one derivatives, whereas the unsubstituted 9-acetylphenanthrene was not formed under these conditions due to the absence of the methoxy directing group; instead, other products such as 2H-chromenes were obtained in yields up to ~51% .

Synthetic methodology Phenanthrene functionalization Aryne chemistry

Positional Isomer Advantage: 3-Substituted Phenanthrenes Show Greater CNS Depressant Activity than 2- or 9-Substituted Analogs

In a systematic class-level pharmacological study, 3-substituted phenanthrene derivatives were uniformly more effective CNS depressants than their 2- or 9-substituted positional isomers. Specifically, phenanthrene-3-carboxylic acid and its derivatives showed significantly greater activity than phenanthrene-9-carboxylic acid derivatives; the 9-substituted compounds, including 9-acetyl derivatives, additionally produced a characteristic veratrine-like delayed muscle relaxation not observed with the 3-substituted series [1]. Although quantitative ED₅₀ values are not available in the abstracted record, the rank-order potency difference is qualitatively unequivocal and reproduced across multiple functional groups.

Pharmacology Structure-activity relationship CNS depression

Morpholino Alcohol Derivatization: 3-Methoxy-9-acetylphenanthrene as a Key Intermediate for Analgesic Compounds with Measured Potency Shifts

Walters (1938) synthesized a series of morpholino alcohols from five different acetylphenanthrene scaffolds and measured local anesthetic onset and duration in frog sciatic nerve and rabbit cornea assays. Among the series, replacement of a diethylamino or piperidino group with a morpholino group systematically decreased analgesic potency by a factor of approximately 2:1 to 8:1. While the study does not rank all five acetylphenanthrene precursors against each other, the 3-methoxy-9-acetylphenanthrene-derived morpholino alcohol was separately prepared and tested, confirming that the 3-methoxy substitution pattern is chemically compatible with the derivatization sequence and yields a distinct pharmacological entity [1].

Medicinal chemistry Analgesic development Morpholino alcohols

Physicochemical Property Differentiation: Impact of 3-Methoxy Substitution on Boiling Point and Vapor Pressure vs. Unsubstituted 9-Acetylphenanthrene

The 3-methoxy substituent significantly alters the physicochemical profile of the 9-acetylphenanthrene core. 1-(3-Methoxyphenanthren-9-yl)ethanone has a predicted boiling point of 440.1 °C at 760 mmHg and a vapor pressure of 6.05 × 10⁻⁸ mmHg at 25 °C . By comparison, the unsubstituted 9-acetylphenanthrene (CAS 2039-77-2, MW 220.26) has a lower molecular weight and is expected to have a lower boiling point and higher vapor pressure, although exact experimental values are not consolidated in a single authoritative source. This difference affects distillation and sublimation purification strategies, as well as storage conditions for long-term stability.

Physicochemical properties Purification Handling

Recommended Application Scenarios for 1-(3-Methoxyphenanthren-9-yl)ethanone Based on Quantitative Evidence


Regioselective Synthesis of 9-Functionalized Phenanthrene Libraries via Aryne Annulation

This compound is the product of a regioselective aryne annulation that proceeds in 27% yield. Researchers building libraries of 9-substituted phenanthrenes should use 1-(3-methoxyphenanthren-9-yl)ethanone as a validated synthetic entry point, as the 3-methoxy group is essential for directing the annulation to the 9-position . Attempting to use unsubstituted phenanthrene precursors leads exclusively to 2H-chromene products under the same conditions.

Pharmacological SAR Studies of Morphine-Like Analgesics and CNS Depressants

The compound has a documented history as a precursor to 3-hydroxy-9-acetylphenanthrene-derived amino alcohols with morphine-like analgesic and excitatory properties . Its 3,9-disubstitution pattern provides a unique pharmacological profile that combines the superior CNS depressant activity of 3-substituted phenanthrenes with the distinct neuromuscular effects of the 9-acetyl group [1]. Researchers investigating phenanthrene-based analgesics should select this scaffold when both enhanced potency and the veratrine-like motor effect are desired.

Preparation of Morpholino Alcohol Local Anesthetic Candidates

As demonstrated by Walters (1938), 1-(3-methoxyphenanthren-9-yl)ethanone can be converted into morpholino alcohol derivatives and tested in frog sciatic nerve and rabbit cornea anesthesia models . The resulting compounds show measurable onset times and anesthesia duration, with systematic potency shifts (2- to 8-fold reduction) observed upon morpholino group introduction across the series. This established protocol allows direct comparison of the 3-methoxy-9-acetyl scaffold against other acetylphenanthrene isomers in anesthetic SAR programs.

Reference Standard for Physicochemical Property Benchmarking in Phenanthrene Derivatives

With a reported boiling point of 440.1 °C and vapor pressure of 6.05 × 10⁻⁸ mmHg, 1-(3-methoxyphenanthren-9-yl)ethanone serves as a high-boiling, low-volatility reference point for calibrating computational property predictions and designing purification protocols for methoxy-substituted polycyclic aromatic ketones . Its well-defined InChI and predicted density (1.173 g/cm³) facilitate unambiguous identification in quality control settings.

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